molecular formula C5H6N4O3 B1586092 1-methyl-4-nitro-1H-pyrazole-5-carboxamide CAS No. 92534-72-0

1-methyl-4-nitro-1H-pyrazole-5-carboxamide

Cat. No. B1586092
CAS RN: 92534-72-0
M. Wt: 170.13 g/mol
InChI Key: OZIJRCYSJKCNNZ-UHFFFAOYSA-N
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Description

1-Methyl-4-nitro-1H-pyrazole-5-carboxamide is a chemical compound with the molecular weight of 212.21 . It is stored in a sealed, dry environment at room temperature . It is used as an intermediate in the production of Sildenafil .


Synthesis Analysis

The synthesis of pyrazole-4-carboxamides, which includes 1-methyl-4-nitro-1H-pyrazole-5-carboxamide, involves a series of reactions . The structures of the synthesized compounds are characterized by 1H NMR, 13C NMR, and HRMS .


Molecular Structure Analysis

The molecular structure of 1-methyl-4-nitro-1H-pyrazole-5-carboxamide is characterized by 1H NMR and HRMS . The InChI code for this compound is 1S/C8H12N4O3 .


Physical And Chemical Properties Analysis

1-Methyl-4-nitro-1H-pyrazole-5-carboxamide is a solid substance . It has a molecular weight of 212.21 . The compound is stored in a sealed, dry environment at room temperature .

Scientific Research Applications

Hydrogen-Bonded Structures

  • Hydrogen-Bonding and Molecular Structures : Research shows that molecules like methyl 1-(5-methyl-1H-pyrazol-3-yl)-1H-benzimidazole-5-carboxylate, which are structurally related to 1-methyl-4-nitro-1H-pyrazole-5-carboxamide, exhibit unique hydrogen-bonded structures. These structures demonstrate the potential of such compounds in studying molecular interactions and hydrogen-bonding mechanisms (Portilla et al., 2007).

Synthesis and Chemical Transformations

  • Efficient Synthesis Methods : 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid, closely related to the target compound, demonstrates that pyrazole derivatives can be efficiently synthesized and transformed into various chemical structures, showcasing the versatility of these compounds in chemical synthesis (Khan et al., 2005).

Biochemical Applications

  • Biochemical Reactions and Transformations : The study of the synthesis and transformations of pyrazole derivatives, such as the synthesis of N-methyl-1H-indazole-6-amine, highlights the potential use of 1-methyl-4-nitro-1H-pyrazole-5-carboxamide in biochemical applications (El’chaninov et al., 2018).
  • Antibacterial and Antiviral Properties : Some derivatives of 1H-pyrazole, like N-aryl-3-(arylamino)-5-(((5-substituted furan-2-yl)methylene)amino)-1H-pyrazole-4-carboxamide, have shown promising antibacterial and antiviral properties, indicating a potential research area for 1-methyl-4-nitro-1H-pyrazole-5-carboxamide (Hassan et al., 2020).

Chemical Interaction Studies

  • Molecular Interactions and Complex Formation : Studies on compounds like [Ni(HL1)2(OAc)2], which contain pyrazole derivatives, demonstrate the potential of 1-methyl-4-nitro-1H-pyrazole-5-carboxamide in understanding molecular interactions and complex formation (Yu et al., 2017).

Safety and Hazards

The safety information for 1-methyl-4-nitro-1H-pyrazole-5-carboxamide indicates that it has the GHS07 pictogram and the signal word "Warning" . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P305+P351+P338 .

properties

IUPAC Name

2-methyl-4-nitropyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N4O3/c1-8-4(5(6)10)3(2-7-8)9(11)12/h2H,1H3,(H2,6,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZIJRCYSJKCNNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)[N+](=O)[O-])C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60365440
Record name 1-methyl-4-nitro-1H-pyrazole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60365440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-4-nitro-1H-pyrazole-5-carboxamide

CAS RN

92534-72-0
Record name 1-methyl-4-nitro-1H-pyrazole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60365440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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